molecular formula C20H20N4O4 B613483 Nalpha-Fmoc-Ndelta-Azido-D-Ornithine CAS No. 1176270-25-9

Nalpha-Fmoc-Ndelta-Azido-D-Ornithine

Cat. No. B613483
M. Wt: 380,4 g/mole
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

“Nalpha-Fmoc-Ndelta-Azido-D-Ornithine” is a chemical compound with the formula C20H20N4O4 . It is categorized as an Azido Amino Acid and Fmoc-Amino Acid .


Physical And Chemical Properties Analysis

“Nalpha-Fmoc-Ndelta-Azido-D-Ornithine” has a molecular weight of 380.40 .

Scientific Research Applications

Chemical Synthesis and Peptide Research

Nalpha-Fmoc-Ndelta-Azido-D-Ornithine is significant in the synthesis of various amino acids and derivatives. It plays a crucial role in the preparation of amino acids with protected groups like Fmoc (9-fluorenylmethyloxycarbonyl) for peptide synthesis. This is evident in the work by Chang et al. (2009), who explored the preparation of several Nalpha-9-fluorenylmethyloxycarbonylamino acids and derivatives, highlighting the physicochemical properties and stability of these compounds in peptide synthesis processes (Chang et al., 2009).

Biological and Medicinal Chemistry

Nalpha-Fmoc-Ndelta-Azido-D-Ornithine is also instrumental in medicinal chemistry, particularly in HIV research. Bouzide et al. (2005) discovered that N-protected amino acids, including those with Fmoc groups like Nalpha-Fmoc-Ndelta-Azido-D-Ornithine, showed significant inhibition of the HIV protease enzyme. This indicates its potential in the development of new HIV treatments (Bouzide et al., 2005).

Application in Solid-Phase Peptide Synthesis

The role of Nalpha-Fmoc-Ndelta-Azido-D-Ornithine in solid-phase peptide synthesis (SPPS) is also notable. Meienhofer et al. (2009) demonstrated the use of Nalpha-9-Fluorenylmethyloxycarbonyl amino acids in SPPS, showing how these compounds facilitate the synthesis of complex peptides (Meienhofer et al., 2009).

Enhancing Biological Potency in Drug Synthesis

In drug synthesis, particularly in antifolate drugs, Nalpha-Fmoc-Ndelta-Azido-D-Ornithine is used for enhancing biological potency. Rosowsky (1999) discussed how analogs of this compound, such as Nalpha-(4-amino-4-deoxypteroyl)-Ndelta-hemiphthaloyl-L-ornithine, bind tightly to dihydrofolate reductase, a key enzyme in folate metabolism, indicating their potential in cancer therapy (Rosowsky, 1999).

Safety And Hazards

The safety data sheet for a similar compound, “Ndelta-Boc-Nalpha-Fmoc-D-ornithine”, suggests that it should be handled with care. It is recommended for use only in a laboratory setting and is not suitable for food, drug, pesticide, or biocidal product use .

properties

IUPAC Name

(2R)-5-azido-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O4/c21-24-22-11-5-10-18(19(25)26)23-20(27)28-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17-18H,5,10-12H2,(H,23,27)(H,25,26)/t18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVPIDQLSARDIPX-GOSISDBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCN=[N+]=[N-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CCCN=[N+]=[N-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nalpha-Fmoc-Ndelta-Azido-D-Ornithine

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